

An In-depth Technical Guide to Taraxerone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Taraxerone

Cat. No.: B198196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxerone is a pentacyclic triterpenoid found in a variety of medicinal plants, including the common dandelion (*Taraxacum officinale*).^[1] This natural compound has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, anticancer, and antimicrobial effects.^[1] Emerging research also points to its potential role in modulating alcohol metabolism. This guide provides a comprehensive overview of **Taraxerone**, including its chemical identity, key biological data, experimental protocols, and its interaction with cellular signaling pathways.

Chemical Identification

Identifier	Value	Source
CAS Number	514-07-8	PubChem[2], MedKoo Biosciences[1]
IUPAC Name	(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one	PubChem[2]
Molecular Formula	C ₃₀ H ₄₈ O	PubChem[2]
Molecular Weight	424.7 g/mol	PubChem[2]

Quantitative Biological Data

The biological activity of **Taraxerone** has been quantified in several studies, highlighting its potential therapeutic applications.

Table 1: Effect on Alcohol Metabolism Enzymes

Enzyme	EC ₅₀ (µM)	Source
Alcohol Dehydrogenase (ADH)	512.42 ± 3.12	Sung CK, et al. (2012)[3]
Acetaldehyde Dehydrogenase (ALDH)	500.16 ± 3.23	Sung CK, et al. (2012)[3]

Table 2: In Vivo Effects on Alcohol Metabolism in Mice

40% ethanol (5 mL/kg body weight) administered with **Taraxerone**.

Taraxerone Concentration	Reduction in Plasma Alcohol	Reduction in Plasma Acetaldehyde	Source
0.5 - 1 mM	~20-67%	~7-57%	Sung CK, et al. (2012)[3]

Table 3: Anti-inflammatory and Other Biological Activities

Activity	Cell Line / Model	IC ₅₀	Source
Immunosuppressive (Nitric Oxide Production)	LPS-stimulated RAW 264.7 macrophages	17.5 µg/mL	Jayaraman S, et al. (2021)[4]
Anti-leishmanial	Leishmania donovani promastigotes	3.18 µg/mL	ResearchGate Publication[5]

Experimental Protocols

In Vivo Evaluation of Taraxerone on Alcohol Metabolism in Mice

This protocol is based on the methodology described by Sung CK, et al. (2012).[3]

Objective: To determine the effect of **Taraxerone** on the metabolism of ethanol in a murine model.

Materials:

- Male ICR mice
- **Taraxerone** (purity >96%)
- 40% Ethanol solution
- Equipment for oral gavage
- Centrifuge and materials for blood plasma separation
- Analytical equipment for measuring alcohol and acetaldehyde concentrations (e.g., Gas Chromatography)

Procedure:

- Animal Acclimatization: House male ICR mice under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
- Grouping: Divide the mice into a control group and experimental groups that will receive different concentrations of **Taraxerone** (e.g., 0.5 mM and 1 mM).
- Administration:
 - Administer **Taraxerone** (dissolved in a suitable vehicle) to the experimental groups via oral gavage.
 - Administer the vehicle alone to the control group.
- Ethanol Challenge: Thirty minutes after the administration of **Taraxerone** or vehicle, administer a 40% ethanol solution (5 mL/kg body weight) to all mice via oral gavage.
- Blood Collection: At specified time points post-ethanol administration (e.g., 1, 3, and 5 hours), collect blood samples from the mice.
- Plasma Separation: Centrifuge the collected blood samples to separate the plasma.
- Analysis: Analyze the plasma samples to determine the concentrations of alcohol and acetaldehyde.
- Data Analysis: Compare the plasma alcohol and acetaldehyde concentrations between the control and **Taraxerone**-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

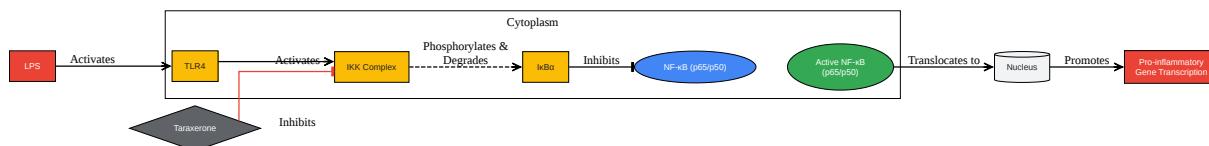
This protocol is based on the methodology described by Jayaraman S, et al. (2021).[\[4\]](#)

Objective: To assess the anti-inflammatory activity of **Taraxerone** by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Taraxerone**
- Lipopolysaccharide (LPS) from *E. coli*
- Griess Reagent
- 96-well cell culture plates
- Spectrophotometer (plate reader)

Procedure:


- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of **Taraxerone** for 1-2 hours.
 - Include a vehicle control (e.g., DMSO).
- Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated cells should be included as a negative control.
- Incubation: Incubate the plates for 24 hours.
- Nitric Oxide Measurement:
 - After incubation, collect the cell culture supernatant.

- Add Griess Reagent to the supernatant in a new 96-well plate.
- Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite (an indicator of NO production) in the samples.
 - Determine the percentage of NO inhibition for each concentration of **Taraxerone** and calculate the IC₅₀ value.

Signaling Pathway and Visualization

Taraxerone has been shown to exert its anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In an activated state, the p65 subunit of NF-κB is phosphorylated and acetylated, allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes.

Taraxerone is suggested to inhibit this pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by **Taraxerone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Taraxerone | C₃₀H₄₈O | CID 92785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Taraxerone enhances alcohol oxidation via increases of alcohol dehydrogenase (ADH) and acetaldehyde dehydrogenase (ALDH) activities and gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of taraxerone isolated from Leucas lavandulifolia, as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Taraxerone]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b198196#taraxerone-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b198196#taraxerone-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com